molecular formula C12H20N2O3 B1409460 tert-Butyl 3-cyano-3-(2-hydroxyethyl)-pyrrolidine-1-carboxylate CAS No. 1648864-58-7

tert-Butyl 3-cyano-3-(2-hydroxyethyl)-pyrrolidine-1-carboxylate

Cat. No. B1409460
M. Wt: 240.3 g/mol
InChI Key: NBHNUADPEMTSIS-UHFFFAOYSA-N
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Description

“tert-Butyl 3-cyano-3-(2-hydroxyethyl)-pyrrolidine-1-carboxylate” is an organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The “tert-butyl” and “carboxylate” groups are attached to one of the carbon atoms in the ring. The “cyano” group and a “2-hydroxyethyl” group are attached to another carbon atom in the ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a tert-butyl group, a carboxylate group, a cyano group, and a 2-hydroxyethyl group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carboxylate group could participate in esterification or condensation reactions. The cyano group could undergo transformations such as hydrolysis, reduction, or addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the functional groups present. For instance, the presence of a carboxylate group could impart polarity to the molecule, affecting its solubility in different solvents.

Scientific Research Applications

Enantioselective Synthesis

Enantioselective synthesis methods have been developed using tert-butyl 3-cyano-3-(2-hydroxyethyl)-pyrrolidine-1-carboxylate. Chung et al. (2005) described a practical asymmetric synthesis method for N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy, achieving high yields and enantiomeric excesses (Chung et al., 2005).

Synthesis of Novel Macrocyclic Tyk2 Inhibitors

Sasaki et al. (2020) reported on the efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, a highly functionalized 2-pyrrolidinone. This compound was utilized in synthesizing a new series of macrocyclic Tyk2 inhibitors (Sasaki et al., 2020).

Coupling Reactions with Arylboronic Acids

Wustrow and Wise (1991) explored the coupling of arylboronic acids with tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate, which is closely related to tert-butyl 3-cyano-3-(2-hydroxyethyl)-pyrrolidine-1-carboxylate, to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates (Wustrow & Wise, 1991).

Synthesis of Schiff Base Compounds

Çolak et al. (2021) synthesized 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate from starting tert-butyl 4-oxopiperidine-1-carboxylate and further coupled it with aromatic aldehydes to afford Schiff base compounds, which were characterized using various spectroscopic methods and X-ray crystallography (Çolak et al., 2021).

Organocatalyzed Synthesis

In 2023, Hozjan et al. reported on the organocatalyzed synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate, employing bifunctional noncovalent organocatalysts (Hozjan et al., 2023).

Safety And Hazards

Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its physical, chemical, and biological properties. It could potentially be explored for uses in fields like medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

tert-butyl 3-cyano-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-6-4-12(8-13,9-14)5-7-15/h15H,4-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHNUADPEMTSIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CCO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-cyano-3-(2-hydroxyethyl)-pyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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